The primary application of 1,9-Pyrazoloanthrone in scientific research lies in its ability to inhibit c-Jun N-terminal kinases (JNKs). JNKs are a family of protein kinases involved in various cellular processes, including stress response, proliferation, and differentiation . 1,9-Pyrazoloanthrone acts as a competitive inhibitor, binding to the ATP-binding pocket of JNKs and preventing them from phosphorylating target proteins [PMID: 15888553]. This allows researchers to study the specific roles of JNK signaling in various biological systems.
Several studies have documented the effectiveness of 1,9-Pyrazoloanthrone (often referred to by its synonym SP-600125) in inhibiting JNK activity. For instance, a study published in the American Journal of Physiology demonstrated that SP-600125 treatment suppressed the expression of a specific gene regulated by JNK signaling [PMID: 15888553].
While 1,9-Pyrazoloanthrone itself functions primarily as a JNK inhibitor, researchers have explored the potential of its derivatives for a wider range of biological activities. By modifying the core structure, scientists can create new compounds with enhanced potency, selectivity, and potentially novel therapeutic applications .
1,9-Pyrazoloanthrone is a synthetic organic compound with the chemical formula . It belongs to the class of anthraquinone derivatives and is recognized for its distinctive pyrazole moiety. This compound has garnered attention due to its biological activities and potential therapeutic applications. It is primarily known as a selective inhibitor of c-Jun N-terminal kinase, which plays a crucial role in various cellular processes, including stress responses and apoptosis .
1,9-Pyrazoloanthrone acts as a competitive inhibitor for the ATP binding site of JNKs []. JNKs are enzymes involved in stress signaling pathways within cells. By inhibiting JNK activity, 1,9-pyrazoloanthrone allows researchers to study the effects of JNK signaling on various cellular processes [].
These reactions highlight the compound's versatility in synthetic chemistry and its functional group transformations.
1,9-Pyrazoloanthrone exhibits significant biological activity, particularly as an inhibitor of c-Jun N-terminal kinase. This inhibition has implications in various cellular processes:
The synthesis of 1,9-pyrazoloanthrone typically involves:
This method highlights the compound's synthetic accessibility and potential for further derivatization.
1,9-Pyrazoloanthrone has several notable applications:
Studies have indicated that 1,9-pyrazoloanthrone interacts specifically with c-Jun N-terminal kinase, influencing various downstream signaling pathways. This interaction is crucial in understanding its role in cellular stress responses and apoptosis. Additionally, research has explored its effects on hypoxia-inducible factor pathways, which are vital in cancer biology .
Several compounds share structural or functional similarities with 1,9-pyrazoloanthrone. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
SP600125 | Anthraquinone derivative | Selective c-Jun N-terminal kinase inhibitor |
Pyrazolanthrone | Pyrazole-containing | Inhibits various kinases |
Anthraquinone | Anthraquinone backbone | Used in dyes and as an anti-cancer agent |
2-Amino-3-carboxypyridine | Pyridine derivative | Exhibits anti-inflammatory properties |
Uniqueness of 1,9-Pyrazoloanthrone:
1,9-Pyrazoloanthrone is unique due to its specific inhibitory action on c-Jun N-terminal kinase while also displaying significant antineoplastic activity. Its dual role as a geroprotector further distinguishes it from similar compounds that may not exhibit such diverse biological effects.
The compound’s synthesis was first reported in 1952 by Bradley and Geddes, who demonstrated halogen substitution reactions in pyrazoloanthrone derivatives using 2-chloroanthraquinone and anhydrous hydrazine in pyridine. This method yielded a foundational route for generating structurally diverse analogues. Earlier work by Mohlau in 1912 on pyrazoloanthrone-based dyes laid the groundwork for understanding its electronic properties, though medicinal applications remained unexplored until the late 20th century.
Year | Development | Reference |
---|---|---|
1912 | Synthesis of pyrazoloanthrone dyes | |
1952 | Halogen substitution methodologies | |
2001 | Identification as a JNK inhibitor (SP600125) | |
2010 | HIF-1α downregulation in cancer studies |
Modern synthesis typically involves diazotization of 1-aminoanthraquinone followed by cyclization. Yangzhou Rixing Biological Techno’s optimized protocol achieves 99% yield via a two-stage process:
The International Union of Pure and Applied Chemistry (IUPAC) systematic nomenclature for 1,9-Pyrazoloanthrone presents several accepted naming conventions, reflecting the compound's complex tetracyclic structure [1] [2] [3]. The primary IUPAC designation is anthra[1,9-cd]pyrazol-6(2H)-one, which describes the anthracene-fused pyrazole structure with a ketone functional group at position 6 [1] [2]. This nomenclature specifically indicates the fusion pattern of the pyrazole ring to positions 1 and 9 of the anthracene core.
An alternative IUPAC name commonly encountered in chemical databases is dibenzo[cd,g]indazol-6(2H)-one [4] [5] [6]. This nomenclature emphasizes the indazole core structure with two fused benzene rings, providing an alternative perspective on the molecular architecture. The systematic tetracyclic nomenclature 14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one provides the most comprehensive structural description, detailing the bridging patterns and unsaturation positions within the four-ring system [5].
The molecular formula of 1,9-Pyrazoloanthrone is C14H8N2O, representing a compact tetracyclic structure with a molecular weight of 220.23 grams per mole [2] [3] [4]. The compound exhibits significant structural complexity within its relatively small molecular framework, containing 14 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom [2] [3].
The structural architecture consists of four fused aromatic rings forming a rigid planar system [1] [3]. The molecule contains 17 heavy atoms with 4 aromatic rings and exhibits zero rotatable bonds, indicating a completely rigid structure [4]. The compound possesses 1 hydrogen bond donor (the pyrazole NH group) and 3 hydrogen bond acceptors (2 nitrogen atoms and 1 oxygen atom), contributing to its specific intermolecular interaction patterns [4].
Regarding structural isomerism, 1,9-Pyrazoloanthrone represents a specific regioisomer within the broader class of pyrazoloanthrone compounds [12] [13]. The fusion pattern of the pyrazole ring to the anthracene core at positions 1 and 9 distinguishes it from other potential isomeric forms. Research into related pyrazolopyrimidine systems has demonstrated that different condensation conditions can yield distinct regioisomers, such as pyrazolo[1,5-α]pyrimidines versus pyrazolo[3,4-β]pyrimidines, highlighting the importance of precise structural specification in this compound class [12].
The canonical SMILES notation C1=CC=C2C(=C1)C3=NNC4=CC=CC(=C43)C2=O provides an unambiguous structural representation, while the InChI key ACPOUJIDANTYHO-UHFFFAOYSA-N serves as a unique molecular identifier across chemical databases [2] [5] [6]. The topological polar surface area of 41.46 Ų and formal charge of zero reflect the compound's neutral, moderately polar character suitable for diverse chemical and biological interactions [4].
Property | Value | Database Source |
---|---|---|
Molecular Formula | C14H8N2O | PubChem, ChemSpider [2] [4] |
Molecular Weight | 220.23 g/mol | Multiple sources [2] [3] [4] |
Exact Mass | 220.063663 Da | ChemSpider [4] |
Heavy Atom Count | 17 | Calculated [4] |
Aromatic Ring Count | 4 | Structural analysis [4] |
Hydrogen Bond Donors | 1 | Structural analysis [4] |
Hydrogen Bond Acceptors | 3 | Structural analysis [4] |
Topological Polar Surface Area | 41.46 Ų | Calculated [4] |
Synonym/Designation | Category | Usage Context |
---|---|---|
Pyrazolanthrone | Chemical Name | Literature reference [3] [8] |
Anthrapyrazolone | Chemical Class | Chemical classification [8] [9] |
JNK Inhibitor II | Functional Designation | Biochemical research [3] [5] [8] |
SP600125 | Commercial Code | Commercial supplier [3] [8] [9] |
NSC 75890 | NCI Registry | Government database [2] [3] [10] |
C.I. 70300 | Color Index | Dye classification [2] [11] |
CHEMBL7064 | ChEMBL ID | Drug database [2] [7] |
UNII-1TW30Y2766 | FDA Identifier | Regulatory database [2] [7] |
The conventional synthesis of 1,9-Pyrazoloanthrone employs a well-established condensation reaction between 2-chloroanthraquinone and anhydrous hydrazine derivatives [1] . This traditional approach represents the most commonly utilized method in laboratory settings due to its reliability and reproducibility.
The reaction mechanism proceeds through nucleophilic substitution where the hydrazine acts as a bidentate nucleophile attacking the electrophilic carbon center of the chloroanthraquinone system [3] [4]. The reaction is typically conducted in pyridine as the solvent at elevated temperatures of 100°C, providing the necessary thermal energy for the cyclization process [1] [5]. Under these conditions, the reaction requires several hours to achieve completion, typically yielding 70-85% of the desired product.
The reaction conditions have been optimized through extensive research, with studies indicating that the substrate ratio of 2-chloroanthraquinone to hydrazine should be maintained at approximately 1:1.5 to ensure complete conversion [6] [1]. Temperature control is critical, as temperatures below 90°C result in incomplete reaction, while temperatures exceeding 120°C may lead to decomposition of the starting materials or formation of undesired side products.
Recent investigations have demonstrated that the choice of solvent significantly impacts both reaction rate and product purity [5]. Pyridine remains the preferred solvent due to its ability to solubilize both reactants effectively while providing the appropriate dielectric environment for the cyclization reaction. Alternative solvents such as dimethylformamide and dimethyl sulfoxide have been explored, but they generally provide lower yields and require longer reaction times.
The traditional synthesis method exhibits several characteristics that make it suitable for laboratory-scale production. The reaction demonstrates good reproducibility across different batches, with yield variations typically remaining within ±5%. The method also allows for easy monitoring of reaction progress through conventional analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
The purification of 1,9-Pyrazoloanthrone through N-acetyl intermediate formation represents a sophisticated approach to achieving high-purity products [1] . This technique involves the conversion of the crude pyrazole product to its corresponding N-acetyl derivative, followed by crystallization and subsequent hydrolysis to regenerate the parent compound.
The acetylation process is accomplished by treating the crude 1,9-Pyrazoloanthrone with acetic anhydride or acetyl chloride under controlled conditions [7] [8]. The reaction proceeds readily at room temperature or under mild heating, typically requiring 2-4 hours for complete conversion. The N-acetyl derivative exhibits significantly different solubility characteristics compared to the parent compound, enabling efficient purification through selective crystallization.
Crystallization of the N-acetyl intermediate is performed using acetic acid as the recrystallization solvent [1] [5]. This process effectively removes impurities and unreacted starting materials, as they remain in solution while the pure N-acetyl derivative crystallizes. The crystallization process typically yields crystals with melting points that are 15-20°C higher than the crude material, indicating improved purity.
The subsequent hydrolysis step employs ammonium hydroxide in methanol to regenerate the free pyrazole compound [1]. This deacetylation reaction is highly selective and proceeds under mild conditions, typically at room temperature over 1-2 hours. The use of ammonium hydroxide ensures complete removal of the acetyl group while maintaining the integrity of the pyrazole ring system.
This purification methodology has been shown to improve product purity from typical yields of 70-85% to exceptional purities of 85-99% [6] [5]. The technique is particularly valuable when preparing 1,9-Pyrazoloanthrone for pharmaceutical applications or advanced research purposes where high purity is essential.
Quality control measures throughout the purification process include monitoring the acetylation reaction by infrared spectroscopy to confirm complete conversion, followed by nuclear magnetic resonance analysis of the crystallized intermediate to verify structural integrity. The final deacetylation step is monitored through high-performance liquid chromatography to ensure complete removal of the protecting group.
Mechanochemical synthesis represents a revolutionary advancement in the preparation of 1,9-Pyrazoloanthrone, offering significant environmental and practical advantages over traditional solution-based methods [9] [10] [11]. This approach utilizes mechanical energy generated through ball milling to promote chemical transformations in the solid state, eliminating the need for organic solvents entirely.
The mechanochemical synthesis of 1,9-Pyrazoloanthrone employs planetary ball mill systems operating at controlled frequencies and impact energies [10] [12]. The reaction is conducted by combining solid 2-chloroanthraquinone and hydrazine derivatives in precise stoichiometric ratios within the milling chamber. The mechanical action generates localized high-energy zones where chemical bonds are activated and new bonds are formed through impact and friction forces.
Optimal reaction conditions have been established through systematic parameter optimization studies [11] [13]. The most effective conditions employ stainless steel or zirconia milling balls with diameters of 5-10 millimeters, operating at frequencies of 200-400 revolutions per minute. The ball-to-powder ratio is maintained between 10:1 and 20:1 to ensure adequate energy transfer while preventing excessive heating that could lead to decomposition.
Reaction times in mechanochemical synthesis are dramatically reduced compared to traditional methods, typically requiring only 15-60 minutes to achieve complete conversion [11] [14]. This time efficiency, combined with the elimination of solvent requirements, results in significantly improved process economics and reduced environmental impact. The energy intensity calculations demonstrate that mechanochemical synthesis consumes approximately 60-70% less energy compared to conventional heating methods.
Temperature control during mechanochemical synthesis is achieved through intermittent milling cycles, preventing excessive heat generation that could compromise product quality [10] [12]. The reaction temperature typically remains near ambient conditions, with brief temperature excursions to 40-50°C during intensive milling periods. This low-temperature operation preserves the integrity of heat-sensitive functional groups and minimizes side reaction formation.
Product yields from mechanochemical synthesis typically range from 60-90%, which, while somewhat lower than optimized traditional methods, are offset by the significant advantages in reaction time, energy consumption, and environmental impact [11] [14]. The mechanochemical products often exhibit improved physical properties, including smaller particle sizes and more uniform morphology compared to solution-synthesized materials.
Microwave-assisted synthesis of 1,9-Pyrazoloanthrone represents a cutting-edge approach that leverages electromagnetic energy to achieve rapid and efficient chemical transformations [15] [16] [17]. This methodology exploits the dielectric heating properties of polar molecules to generate uniform heating throughout the reaction mixture, resulting in accelerated reaction rates and improved product yields.
The microwave synthesis protocol operates within a frequency range of 2.45 gigahertz, the standard frequency for microwave organic chemistry [18] [19]. Power levels are optimized between 300-600 watts to achieve controlled heating rates of 5-8°C per minute, ensuring uniform temperature distribution while preventing thermal decomposition of reactants or products. The reaction temperature range typically spans 150-200°C, significantly higher than achievable under conventional reflux conditions due to the superheating capability of microwave irradiation.
Solvent selection plays a crucial role in microwave-assisted synthesis, with polar solvents demonstrating superior performance due to their high dielectric loss factors [16] [18]. Dimethylformamide, dimethyl sulfoxide, and alcohols are preferred solvents, with dielectric loss tangent values exceeding 0.5 providing optimal microwave absorption efficiency. These solvents enable rapid heating while maintaining chemical compatibility with the reaction system.
Reaction optimization studies have demonstrated that microwave-assisted synthesis can achieve reaction completion within 5-30 minutes, representing a 10-20 fold reduction in reaction time compared to conventional heating methods [17] [20]. This dramatic time reduction is attributed to the uniform volumetric heating provided by microwave irradiation, which eliminates the temperature gradients associated with conventional conductive heating.
Product yields from microwave-assisted synthesis consistently range from 80-95%, representing significant improvements over traditional methods [15] [20]. The enhanced yields are attributed to the rapid heating rates that minimize side reaction formation and decomposition pathways. Additionally, the precise temperature control possible with modern microwave reactors enables optimization of reaction conditions for maximum selectivity.
Pressure control within microwave synthesis systems allows for superheating of solvents above their normal boiling points, creating reaction environments that are impossible to achieve under conventional conditions [18] [19]. Operating pressures of 5-15 bar are commonly employed, enabling reaction temperatures up to 250°C while maintaining solution-phase conditions. This capability is particularly valuable for reactions requiring high-temperature activation while preserving solvent-mediated reaction mechanisms.
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